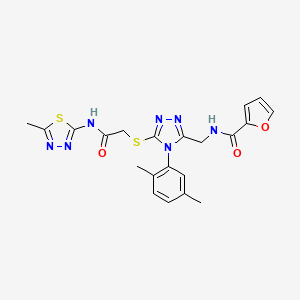

N-((4-(2,5-dimethylphenyl)-5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide

描述

属性

IUPAC Name |

N-[[4-(2,5-dimethylphenyl)-5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N7O3S2/c1-12-6-7-13(2)15(9-12)28-17(10-22-19(30)16-5-4-8-31-16)25-27-21(28)32-11-18(29)23-20-26-24-14(3)33-20/h4-9H,10-11H2,1-3H3,(H,22,30)(H,23,26,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKGGOUVIZPQVCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)N2C(=NN=C2SCC(=O)NC3=NN=C(S3)C)CNC(=O)C4=CC=CO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N7O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound N-((4-(2,5-dimethylphenyl)-5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide represents a complex structure with potential biological activities. This article explores its biological activity, focusing on antimicrobial, antitumor, and other pharmacological effects based on available literature.

Antimicrobial Activity

Recent studies have shown that derivatives of thiadiazole and triazole compounds exhibit significant antimicrobial properties. For instance:

- Antibacterial Activity : Compounds similar to the target compound have demonstrated effectiveness against various Gram-positive and Gram-negative bacteria. In particular, derivatives containing thiazole and thiadiazole moieties were noted for their antibacterial action against resistant strains of Staphylococcus aureus and Enterococcus faecium .

- Antifungal Activity : The compound has potential antifungal activity as well. Research indicates that related thiazole derivatives exhibited broad-spectrum antifungal effects against drug-resistant strains of Candida species, with some compounds showing activity surpassing that of standard antifungals like fluconazole .

Antitumor Activity

The structural features of the compound suggest potential anticancer properties. The presence of the thiadiazole ring is crucial for cytotoxic activity. For example:

- Cytotoxicity Studies : Compounds with similar structural motifs have been evaluated in vitro against various cancer cell lines. Notably, certain derivatives showed IC50 values lower than those of established chemotherapeutics such as doxorubicin, indicating promising antitumor activity .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of compounds. Key observations include:

- Functional Groups : The presence of electron-donating groups (like methyl) on the phenyl ring enhances activity. Additionally, modifications to the thiadiazole and triazole rings significantly influence potency .

Case Studies

- Synthesis and Characterization : A study synthesized a series of thiazole derivatives and characterized their antimicrobial properties. The results indicated that specific substitutions on the thiadiazole ring improved both antibacterial and antifungal activities .

- In Vivo Studies : Some studies have progressed to in vivo models where similar compounds demonstrated reduced tumor growth in xenograft models, supporting their potential as therapeutic agents .

Data Tables

科学研究应用

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. Compounds with similar structures have demonstrated significant antibacterial and antifungal properties. For instance:

Case Study: Antimicrobial Screening

In a comparative study evaluating the minimum inhibitory concentration (MIC) of various triazole derivatives against common pathogens, N-((4-(2,5-dimethylphenyl)-5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide exhibited potent activity against Staphylococcus aureus and Candida albicans, suggesting its potential use in treating infections caused by multidrug-resistant organisms .

Anticancer Activity

The compound has also been investigated for its anticancer properties. The structural complexity allows for multiple mechanisms of action against cancer cells.

Case Study: Anticancer Studies

In vitro studies have shown that derivatives of this compound exhibit significant growth inhibition in various cancer cell lines. For example:

相似化合物的比较

Comparative Analysis with Structural Analogs

Structural Features and Substituent Variations

The table below highlights key structural differences and similarities between the target compound and analogous molecules from the literature:

Key Observations:

- Heterocyclic Core: The target’s 1,2,4-triazole core is shared with sulfonylphenyl-triazoles , whereas benzothiazole derivatives prioritize thiazolidinone rings . Triazoles offer metabolic stability compared to oxadiazoles .

- Thioether Linkage : The thioether-connected thiadiazole moiety is unique but resembles S-alkylated triazoles in , which exhibit improved solubility over N-alkylated analogs.

- Carboxamide Groups : The furan-2-carboxamide group differentiates the target from benzothiazole-3-carboxamides but aligns with antimicrobial furan derivatives .

Physicochemical and Pharmacokinetic Properties

- Lipophilicity : The target’s dimethylphenyl and thioether groups likely increase logP compared to polar sulfonylphenyl-triazoles .

- Solubility : The furan carboxamide may improve aqueous solubility over purely aromatic analogs (e.g., ).

- Metabolic Stability: The 1,3,4-thiadiazole moiety could confer resistance to oxidative metabolism compared to thiazolidinones .

常见问题

Q. What are the key synthetic steps for this compound, and how can reaction conditions be optimized to improve yield?

The synthesis involves multi-step reactions, including thioether bond formation and nucleophilic substitution. Critical steps include:

- Thiol-alkylation : Reacting a thiol-containing intermediate (e.g., 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione) with a chloroacetamide derivative under basic conditions (e.g., KOH in ethanol) .

- Cyclization : Using reagents like phosphorus pentasulfide or POCl₃ to form thiadiazole or triazole rings .

- Purification : Employ column chromatography or recrystallization (ethanol/water) for isolation. Optimization : Adjust temperature (reflux at 80–100°C), solvent polarity (DMF for polar intermediates), and stoichiometric ratios (1:1.2 molar ratio of thiol to alkylating agent) to enhance yields (>70%) .

Q. Which spectroscopic and chromatographic techniques are critical for structural confirmation?

- NMR : ¹H/¹³C NMR to verify furan, triazole, and thiadiazole proton environments (e.g., furan C-H protons at δ 6.3–7.4 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ peak matching calculated mass ± 0.001 Da) .

- HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Antimicrobial : Broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Anticancer : MTT assay on cancer cell lines (e.g., MCF-7, A549) with IC₅₀ calculations .

- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases linked to triazole/thiadiazole pharmacophores .

Advanced Research Questions

Q. How can conflicting biological activity data across studies be resolved?

- Dose-response validation : Replicate assays under standardized conditions (e.g., 48-h exposure, 10% FBS) to rule out variability .

- Metabolite profiling : Use LC-MS to identify active/inactive metabolites affecting potency .

- Target engagement studies : SPR or ITC to measure direct binding affinity to purported targets (e.g., EGFR kinase) .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

- Substituent variation : Synthesize analogs with modified furan (e.g., 3-methylfuran) or thiadiazole (e.g., trifluoromethyl substitution) groups .

- Computational modeling : Docking studies (AutoDock Vina) to predict binding modes with biological targets, guiding rational design .

- Bioisosteric replacement : Replace the triazole ring with oxadiazole to assess impact on solubility and activity .

Q. How can metabolic stability and pharmacokinetic (PK) properties be evaluated preclinically?

- Microsomal stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS to calculate half-life .

- Plasma protein binding : Ultrafiltration or equilibrium dialysis to measure free fraction .

- In vivo PK : Administer IV/PO in rodent models and analyze plasma concentrations over time (non-compartmental analysis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。